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molecular formula C9H10N2 B6614805 5-methyl-7,8-dihydro-1,6-naphthyridine CAS No. 1176413-88-9

5-methyl-7,8-dihydro-1,6-naphthyridine

Cat. No. B6614805
M. Wt: 146.19 g/mol
InChI Key: DGTAHOOKRGJODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985753B2

Procedure details

2-[3-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-2-yl]-ethylamine (490 mg, 2.35 mmol, 1.0 equiv) is dissolved in 1N HCl solution (47 mL, 47.0 mmol, 20.0 equiv) and heated at 100° C. for 2 hours. According to TLC analysis the reaction is completed. The mixture is cooled and 1N NaOH solution is added. The mixture is extracted twice with dichloromethane, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. This gave the title compound.
Name
2-[3-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-2-yl]-ethylamine
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[C:8]([CH2:13][CH2:14][NH2:15])=[N:9][CH:10]=[CH:11][CH:12]=2)OCCO1.Cl.[OH-].[Na+]>>[CH3:1][C:2]1[C:7]2[CH:12]=[CH:11][CH:10]=[N:9][C:8]=2[CH2:13][CH2:14][N:15]=1 |f:2.3|

Inputs

Step One
Name
2-[3-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-2-yl]-ethylamine
Quantity
490 mg
Type
reactant
Smiles
CC1(OCCO1)C=1C(=NC=CC1)CCN
Name
Quantity
47 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C=2C=CC=NC2CCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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